molecular formula C16H11N3O2 B1642220 4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile CAS No. 116450-83-0

4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile

Cat. No. B1642220
CAS RN: 116450-83-0
M. Wt: 277.28 g/mol
InChI Key: OECLIUQCXNYUQS-UHFFFAOYSA-N
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Description

“4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” is a chemical compound with the molecular formula C16H11N3O2 . It has an average mass of 277.277 Da and a monoisotopic mass of 277.085114 Da .


Synthesis Analysis

The synthesis of indole derivatives, such as “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile”, involves various methods . One common method is the Fischer Indole Synthesis, which involves the reaction of phenylhydrazine with a carbonyl compound, typically a ketone or aldehyde, to form a hydrazone . The hydrazone then undergoes acid-catalyzed cyclization to form the indole .


Molecular Structure Analysis

The molecular structure of “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” consists of a benzene ring attached to a nitrile group and an indole ring. The indole ring is further substituted with a nitro group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” include its molecular formula (C16H11N3O2), average mass (277.277 Da), and monoisotopic mass (277.085114 Da) . Further information about its melting point, boiling point, and density can be found on ChemicalBook .

Scientific Research Applications

Synthesis of Phosphonic Acid Derivatives

The compound can be used in the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives . The choice of reducing agent for the reductive cyclization of intermediate enamines allows to selectively obtain (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates .

Biological Activities

Indole derivatives, including “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile”, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Antiviral Activity

Specific indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential antiviral applications for “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile”.

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . This indicates that “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” could potentially be used in the treatment of inflammation and pain.

Treatment of Cancer Cells

Indole derivatives have been applied in the treatment of cancer cells . This suggests that “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” could potentially be used in cancer treatment.

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . This suggests that “4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile” could potentially be used in the treatment of a wide range of health conditions.

Mechanism of Action

properties

IUPAC Name

4-[(6-nitroindol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c17-10-12-1-3-13(4-2-12)11-18-8-7-14-5-6-15(19(20)21)9-16(14)18/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECLIUQCXNYUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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